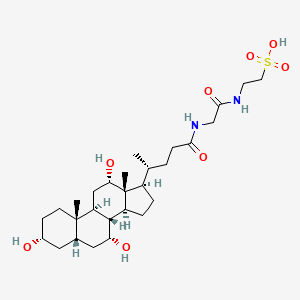
Glycotaurocholic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a conjugate of taurocholic acid and glycocholic acid, playing a significant role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tauroglycocholic acid involves the conjugation of taurocholic acid and glycocholic acid. The reaction typically occurs under mild acidic conditions, where the amino group of glycocholic acid reacts with the sulfonic acid group of taurocholic acid to form the conjugate .
Industrial Production Methods
Industrial production of tauroglycocholic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tauroglycocholic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its primary bile acid components.
Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary bile acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tauroglycocholic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study bile acid chemistry and reactions.
Biology: It plays a role in studying the mechanisms of bile acid transport and metabolism.
Medicine: It is used in research related to liver diseases, cholesterol metabolism, and gallstone formation.
Industry: It is used in the formulation of pharmaceuticals and dietary supplements.
Mecanismo De Acción
Tauroglycocholic acid exerts its effects by interacting with bile acid receptors and transporters in the small intestine. It facilitates the emulsification and absorption of dietary fats and fat-soluble vitamins. The molecular targets include the bile salt export pump and the apical sodium-dependent bile acid transporter, which are involved in the enterohepatic circulation of bile acids .
Comparación Con Compuestos Similares
Similar Compounds
- Taurocholic acid
- Glycocholic acid
- Cholic acid
- Chenodeoxycholic acid
Uniqueness
Tauroglycocholic acid is unique due to its dual conjugation with both taurine and glycine, which enhances its solubility and effectiveness in emulsifying fats compared to its individual components .
Propiedades
Número CAS |
26198-66-3 |
|---|---|
Fórmula molecular |
C28H48N2O8S |
Peso molecular |
572.8 g/mol |
Nombre IUPAC |
2-[[2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C28H48N2O8S/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38)/t16-,17+,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1 |
Clave InChI |
URJQSMIFSMHWSP-VVHBOOHCSA-N |
SMILES |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
SMILES isomérico |
C[C@H](CCC(=O)NCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canónico |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Sinónimos |
sodium tauroglycocholate tauroglycocholic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















